molecular formula C19H20FN3 B12432889 Glutaminyl Cyclase Inhibitor 2

Glutaminyl Cyclase Inhibitor 2

Cat. No.: B12432889
M. Wt: 309.4 g/mol
InChI Key: GKLQJZRXGKCXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaminyl Cyclase Inhibitor 2 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues from N-terminal glutamine or glutamate residues. The inhibition of glutaminyl cyclase has been explored as a therapeutic strategy for various diseases, including Alzheimer’s disease and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaminyl Cyclase Inhibitor 2 typically involves the use of heterocyclic and peptidomimetic derivatives. One common synthetic route includes the use of benzimidazole-based compounds. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Glutaminyl Cyclase Inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with enhanced or altered inhibitory properties. These products are often tested for their efficacy in inhibiting the target enzyme .

Scientific Research Applications

Glutaminyl Cyclase Inhibitor 2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glutaminyl Cyclase Inhibitor 2 involves the inhibition of the glutaminyl cyclase enzyme. This enzyme catalyzes the formation of pyroglutamate residues, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of neurotoxic aggregates, thereby potentially slowing the progression of the disease .

Properties

Molecular Formula

C19H20FN3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-(4-methylimidazol-1-yl)propyl]aniline

InChI

InChI=1S/C19H20FN3/c1-15-13-23(14-22-15)12-4-11-21-19-6-3-2-5-18(19)16-7-9-17(20)10-8-16/h2-3,5-10,13-14,21H,4,11-12H2,1H3

InChI Key

GKLQJZRXGKCXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CCCNC2=CC=CC=C2C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.